1-methyl-4-(4-methylphenyl)-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with methyl, phenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment research.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Indole Derivatives: Compounds with a similar aromatic structure but different functional groups
Uniqueness
1-METHYL-4-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C20H19N3O2/c1-13-8-10-14(11-9-13)18-17-16(22(2)20(25)21-18)12-23(19(17)24)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H,21,25) |
InChI Key |
RNLXLNILQQVCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC=CC=C4)N(C(=O)N2)C |
Origin of Product |
United States |
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